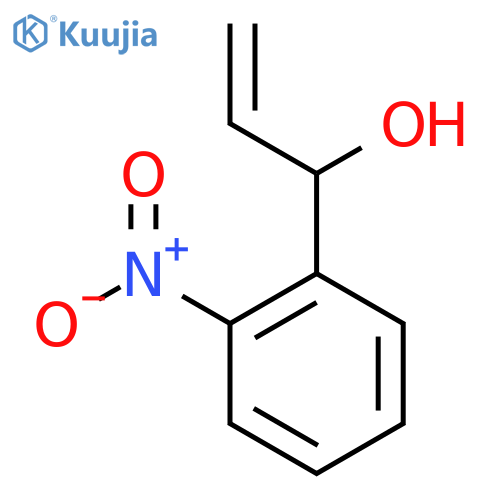Cas no 323579-94-8 (1-(2-nitrophenyl)prop-2-en-1-ol)

323579-94-8 structure
商品名:1-(2-nitrophenyl)prop-2-en-1-ol
1-(2-nitrophenyl)prop-2-en-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(2-nitrophenyl)prop-2-en-1-ol
- EN300-1868084
- SCHEMBL16215901
- 323579-94-8
- SCHEMBL3258908
-
- インチ: 1S/C9H9NO3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h2-6,9,11H,1H2
- InChIKey: MFHVQKWLQIPRHU-UHFFFAOYSA-N
- ほほえんだ: OC(C=C)C1C=CC=CC=1[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 179.058243149g/mol
- どういたいしつりょう: 179.058243149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
1-(2-nitrophenyl)prop-2-en-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1868084-1.0g |
1-(2-nitrophenyl)prop-2-en-1-ol |
323579-94-8 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1868084-10g |
1-(2-nitrophenyl)prop-2-en-1-ol |
323579-94-8 | 10g |
$3929.0 | 2023-09-18 | ||
| Enamine | EN300-1868084-0.05g |
1-(2-nitrophenyl)prop-2-en-1-ol |
323579-94-8 | 0.05g |
$768.0 | 2023-09-18 | ||
| Enamine | EN300-1868084-2.5g |
1-(2-nitrophenyl)prop-2-en-1-ol |
323579-94-8 | 2.5g |
$1791.0 | 2023-09-18 | ||
| Enamine | EN300-1868084-5g |
1-(2-nitrophenyl)prop-2-en-1-ol |
323579-94-8 | 5g |
$2650.0 | 2023-09-18 | ||
| Enamine | EN300-1868084-0.5g |
1-(2-nitrophenyl)prop-2-en-1-ol |
323579-94-8 | 0.5g |
$877.0 | 2023-09-18 | ||
| Enamine | EN300-1868084-1g |
1-(2-nitrophenyl)prop-2-en-1-ol |
323579-94-8 | 1g |
$914.0 | 2023-09-18 | ||
| Enamine | EN300-1868084-0.1g |
1-(2-nitrophenyl)prop-2-en-1-ol |
323579-94-8 | 0.1g |
$804.0 | 2023-09-18 | ||
| Enamine | EN300-1868084-0.25g |
1-(2-nitrophenyl)prop-2-en-1-ol |
323579-94-8 | 0.25g |
$840.0 | 2023-09-18 |
1-(2-nitrophenyl)prop-2-en-1-ol 関連文献
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
323579-94-8 (1-(2-nitrophenyl)prop-2-en-1-ol) 関連製品
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量